5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one
Description
5-(4-Fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative with a complex substitution pattern. Its core structure includes:
- A pyrrol-2-one ring system.
- 4-Fluorophenyl and 4-isopropoxybenzoyl substituents at positions 5 and 4, respectively.
- A piperazine-ethyl side chain at position 1.
Properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O4/c1-17(2)34-21-9-5-19(6-10-21)24(31)22-23(18-3-7-20(27)8-4-18)30(26(33)25(22)32)16-15-29-13-11-28-12-14-29/h3-10,17,23,28,31H,11-16H2,1-2H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEXGMGZCMALTK-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolone core.
Isopropoxybenzoylation: This step involves the acylation of the pyrrolone core with an isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Piperazinyl Ethyl Substitution: The final step includes the alkylation of the pyrrolone core with a piperazine derivative, typically using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester linkage in the isopropoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets suggests it may have applications in drug discovery, particularly in the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, polymers, and advanced materials. Its unique chemical properties could contribute to the creation of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the piperazinyl group may facilitate binding to neurotransmitter receptors, while the fluorophenyl group could enhance membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound 20 ():
- Structure: 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one.
- Key Differences:
- 4-tert-Butyl-phenyl instead of 4-fluorophenyl.
- 4-Methyl-benzoyl instead of 4-isopropoxybenzoyl.
- 2-hydroxypropyl side chain instead of piperazine-ethyl.
- Synthesis: Yield of 62% via condensation at room temperature .
Compound 21 ():
- Structure: 5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one.
- Key Differences: 4-Dimethylamino-phenyl introduces electron-donating groups, contrasting with the electron-withdrawing fluorine in the target compound.
- Impact: The dimethylamino group may enhance solubility but reduce metabolic stability .
Halogen-Substituted Isostructural Analogues
Compounds 4 and 5 ():
- Structures:
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Key Features:
- Comparison: The target compound’s 4-isopropoxybenzoyl group introduces steric and electronic effects distinct from the triazole-thiazole systems in 4 and 3.
Piperazine-Containing Analogues
Example 108 ():
- Structure: 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one.
- Key Differences:
- Chromen-4-one core vs. pyrrol-2-one.
- Piperazine is part of a purine side chain rather than an ethyl-linked substituent.
- Relevance: The piperazine group in both compounds may enhance solubility and receptor interaction, but the chromenone core alters pharmacokinetic profiles .
Biological Activity
The compound 5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C26H23FN2O4
- Molecular Weight : 446.4702 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and receptor binding |
| Hydroxy Group | Potentially involved in hydrogen bonding |
| Isopropoxybenzoyl Group | Contributes to hydrophobic interactions |
| Piperazine Ring | May influence central nervous system activity |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the piperazine moiety is particularly relevant as it is known to enhance binding affinity to neurotransmitter receptors.
Enzymatic Inhibition
Research indicates that compounds with similar structures have shown inhibitory effects on enzymes such as tyrosinase and monoamine oxidase (MAO). These enzymes are crucial in various biochemical pathways, including melanin biosynthesis and neurotransmitter metabolism.
Biological Activity Studies
Several studies have evaluated the biological activity of similar pyrrolone derivatives, providing insights into the potential effects of this compound:
- Tyrosinase Inhibition : Compounds structurally related to the target molecule have demonstrated significant inhibitory effects on tyrosinase, with IC50 values indicating strong potential for use in anti-melanogenic therapies .
- Antioxidant Activity : Similar derivatives have exhibited antioxidant properties, suggesting that this compound may also offer protective effects against oxidative stress in cells .
- Cytotoxicity Assessment : In vitro studies using MTT assays have shown that certain derivatives do not exhibit cytotoxicity at concentrations up to 25 µM, indicating a favorable safety profile for further therapeutic development .
Case Studies and Research Findings
A review of literature reveals several key findings related to the biological activity of related compounds:
- Study on Tyrosinase Inhibitors : A series of phenolic compounds were synthesized and tested for their ability to inhibit tyrosinase from Agaricus bisporus. The best-performing compound showed an IC50 value significantly lower than that of traditional inhibitors like kojic acid, suggesting enhanced efficacy .
- Monoamine Oxidase Inhibition : Research on pyridazinone derivatives indicated potent inhibition of MAO-B with selectivity indices favorable for neuroprotective applications. The structure-activity relationship highlighted the importance of specific substitutions on the aromatic rings for enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
